molecular formula C16H11N3O6 B5870000 N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(3-nitrophenoxy)acetamide

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(3-nitrophenoxy)acetamide

Cat. No.: B5870000
M. Wt: 341.27 g/mol
InChI Key: ADOGSOUGBKHTSW-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(3-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of phthalimide derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-2-yl)-2-(3-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O6/c20-14(9-25-11-5-3-4-10(8-11)19(23)24)17-18-15(21)12-6-1-2-7-13(12)16(18)22/h1-8H,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOGSOUGBKHTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)COC3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197938
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(3-nitrophenoxy)acetamide typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide core. This is followed by the introduction of the nitrophenoxyacetamide moiety through nucleophilic substitution reactions. Common reagents include phthalic anhydride, amines, and nitrophenoxyacetyl chloride. Reaction conditions often involve heating under reflux in an appropriate solvent such as toluene or acetonitrile.

Industrial Production Methods

Industrial production methods for such compounds generally involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.

    Substitution: The phthalimide core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted phthalimide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive phthalimide derivatives.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(3-nitrophenoxy)acetamide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The nitro group may play a role in redox reactions, while the phthalimide core can interact with various biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.

    Lenalidomide: A derivative of thalidomide with enhanced anticancer activity.

    Pomalidomide: Another thalidomide derivative with potent anticancer effects.

Uniqueness

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(3-nitrophenoxy)acetamide is unique due to the presence of the nitrophenoxyacetamide moiety, which may confer distinct biological activities compared to other phthalimide derivatives.

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